D-Glucurono-6,3-lactone acetonide
Description
Contextualization within Carbohydrate Chemistry and Uronic Acid Derivatives
D-Glucurono-6,3-lactone acetonide is firmly rooted in carbohydrate chemistry, specifically as a derivative of a uronic acid. medchemexpress.com Uronic acids are a class of sugar acids where the terminal carbon's primary alcohol group has been oxidized to a carboxylic acid. numberanalytics.comnumberanalytics.com The most common uronic acids, including glucuronic acid, galacturonic acid, and iduronic acid, are fundamental components of biopolymers like glycosaminoglycans (e.g., hyaluronic acid and heparin), which are essential in connective tissues. numberanalytics.comnumberanalytics.com
The parent molecule, D-Glucurono-6,3-lactone, is the internal ester (a lactone) of D-glucuronic acid. medchemexpress.comwikipedia.org Uronic acids and their derivatives are challenging substrates in chemical synthesis. nih.gov The presence of the electron-withdrawing carboxyl group deactivates the anomeric center, making glycosylation reactions difficult. nih.gov Consequently, derivatives like D-Glucurono-6,3-lactone, where the carboxylic acid is masked as a lactone, serve as important precursors for synthesizing various compounds, including long-chain alkyl glucofuranosides and optically active glucopyranoses. medchemexpress.com
Significance of Acetonide Protection in Complex Molecule Synthesis
In organic synthesis, particularly when dealing with polyfunctional molecules like carbohydrates, the use of protecting groups is a fundamental strategy. utsouthwestern.edu An acetonide is a functional group that serves as a common protecting group for 1,2- and 1,3-diols (compounds with two hydroxyl groups on adjacent or separated by one carbon atom, respectively). wikipedia.orgontosight.ai It is formed by the reaction of a diol with acetone (B3395972), creating a cyclic ketal structure. wikipedia.org
The primary significance of acetonide protection lies in its ability to mask the reactivity of specific hydroxyl groups, allowing chemical transformations to be carried out selectively on other parts of the molecule. ontosight.ai This is indispensable in multi-step syntheses. ontosight.ai The acetonide group is stable under many reaction conditions but can be readily removed when desired, typically through hydrolysis with a dilute aqueous acid. wikipedia.org In the context of this compound, the acetonide group protects the 1,2-diol of the furanose ring, simplifying synthetic routes to more complex carbohydrate-based targets. researchgate.net The strategic use of such protecting groups is a cornerstone of advanced organic synthesis, as exemplified in numerous complex natural product syntheses. wikipedia.org
Overview of Academic Research Domains for this compound
The unique structural features of this compound make it a valuable tool in several specialized areas of academic and industrial research. Its application as a chiral building block is a recurring theme in the literature.
Key research applications include:
Synthesis of Nucleoside Analogues: The compound has been successfully used as a precursor for synthesizing purine (B94841) nucleosides containing glucuronic acid derivatives. researchgate.net Specifically, acetylated N-benzylglucofuran- and glucopyranuronamides derived from the lactone were key intermediates in the synthesis of furanosyl and pyranosyl uronamide-based nucleosides. researchgate.net
Conversion to Other Bio-based Molecules: Research has shown that D-Glucurono-6,3-lactone derivatives can be transformed into other useful structures, such as butenolides or dihydro-2H-pyran derivatives, through treatment with specific reagents. researchgate.net
Intermediate for Inositols: The compound can be converted into optically active and partially protected inositols, which are important molecules in cell signaling. medchemexpress.com
Interactive Table: Research Applications of this compound
| Research Domain | Application of this compound | Key Findings/Products | Source |
| Nucleoside Chemistry | Precursor for purine nucleosides | Synthesis of N9 and N7 purine nucleosides with glucuronic acid moieties. | researchgate.net |
| Heterocyclic Chemistry | Starting material for heterocyclic conversion | Can be converted to butenolide or dihydro-2H-pyran derivatives. | researchgate.net |
| Bio-organic Chemistry | Intermediate in the synthesis of complex carbohydrates | Used to create optically active and partially protected inositols. | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for D Glucurono 6,3 Lactone Acetonide and Its Derivatives
Chemo-Enzymatic Approaches to D-Glucurono-6,3-lactone Acetonide Synthesis
Chemo-enzymatic methods offer a powerful strategy for the synthesis of this compound, combining the selectivity of enzymatic transformations with the efficiency of chemical reactions. One notable approach involves the use of enzymes for the key oxidation step. For instance, the oxidation of D-glucose can be catalyzed by enzymes to produce D-glucuronic acid, which can then be converted to the desired lactone. prepchem.com While specific enzymatic routes directly to the acetonide are less commonly detailed in readily available literature, the principle of using enzymes for selective oxidations in carbohydrate chemistry is well-established.
Classical Organic Synthesis Routes to this compound
A common and well-documented route to this compound begins with the readily available and inexpensive starting material, D-glucose. ceon.rs The synthesis typically involves a multi-step process:
Protection of D-glucose: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs This step protects four of the five hydroxyl groups.
Selective Deprotection: The 5,6-isopropylidene group is selectively removed to yield 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs
Oxidation: The primary alcohol at the C-6 position is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as platinum on carbon (Pt/C) with oxygen. ceon.rs
Lactonization: Acidification of the resulting sodium salt of the uronic acid leads to the formation of the γ-lactone ring, yielding 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone. ceon.rs
Alternatively, D-Glucurono-6,3-lactone itself can serve as a direct precursor. ceon.rsmedchemexpress.com This approach simplifies the synthesis by eliminating the initial protection and oxidation steps required when starting from D-glucose.
The formation of the acetonide group, specifically the 1,2-O-isopropylidene group, is a critical step in these synthetic routes. Optimization of this reaction is crucial for achieving high yields and purity. Traditional methods often utilize acetone (B3395972) in the presence of an acid catalyst. ceon.rs
Recent research has explored more efficient and milder conditions. For example, the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst in acetone has been shown to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and purity, avoiding the need for extensive purification. ceon.rs This method represents a significant improvement over previous syntheses.
Table 1: Comparison of Acetonide Formation Methods
| Catalyst | Solvent | Yield (%) | Reference |
| Acid Catalyst | Acetone | Moderate | ceon.rs |
| CuCl₂·2H₂O | Acetone | 88 | ceon.rs |
The selective removal of protecting groups is a fundamental aspect of carbohydrate chemistry. In the context of this compound derivatives, the ability to selectively deprotect certain hydroxyl groups while others remain protected is essential for further functionalization.
For instance, if other protecting groups, such as acetyl or benzoyl groups, are present on the molecule, the isopropylidene group can often be selectively removed under acidic conditions. The specific conditions, such as the choice of acid and reaction time, can be tailored to achieve the desired deprotection without affecting other protecting groups.
Derivatization and Functionalization Strategies of this compound
The presence of a free hydroxyl group at the C-5 position in 1,2-O-isopropylidene-D-glucurono-6,3-lactone allows for a variety of derivatization and functionalization reactions.
Esterification of the C-5 hydroxyl group is a common strategy to introduce further functionality or to protect it for subsequent reactions.
Acetylation: The hydroxyl group can be readily acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). This reaction typically proceeds in quantitative yield. ceon.rs The resulting acetyl derivative has been synthesized and characterized, with its melting point and NMR spectra being reported. ceon.rs
Benzoylation: Similarly, benzoylation can be achieved using benzoyl chloride in pyridine to afford the corresponding benzoate (B1203000) ester. These esterification reactions are generally high-yielding and provide stable derivatives for further synthetic transformations. ceon.rs
Table 2: Esterification of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
| Reagent | Base | Product | Yield | Reference |
| Acetic Anhydride | Pyridine | 5-O-Acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Quantitative | ceon.rs |
| Benzoyl Chloride | Pyridine | 5-O-Benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | High | ceon.rs |
Amidation and Amine Derivatization of this compound
The lactone functionality of this compound serves as a reactive handle for the introduction of nitrogen-containing moieties, leading to the formation of valuable amide and amine derivatives. These transformations are pivotal for the synthesis of nucleoside analogues and other biologically significant compounds.
A key strategy involves the direct aminolysis of the lactone ring. Research has demonstrated the conversion of 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides into novel furano-glucuronamides through treatment with ammonia (B1221849). researchgate.net This approach provides a direct route to primary amides. Furthermore, the synthesis of N-substituted amides, such as N-benzylglucofuranuronamides, has been achieved, expanding the repertoire of accessible derivatives. researchgate.net The reaction of glucopyranurono-6,1-lactone with a variety of primary and secondary amines has been shown to produce the corresponding amides in high yields and short reaction times. researchgate.net This methodology can be extended to the acetonide-protected lactone, offering a versatile platform for creating a library of amide derivatives.
The general reaction scheme for the amidation of this compound can be depicted as follows:

Table 1: Examples of Amine Derivatization of Glucuronolactone (B27817) Scaffolds
| Amine Reagent | Resulting Derivative | Reference |
| Ammonia | Furano-glucuronamides | researchgate.net |
| Primary Amines | N-Substituted Glucuronamides | researchgate.net |
| Secondary Amines | N,N-Disubstituted Glucuronamides | researchgate.net |
| Amino Acids | Glucuronic Acid Conjugates | researchgate.net |
| Aminosugars | Disaccharide Analogues | researchgate.net |
| Diamines | Diuronamide Compounds | researchgate.net |
These amidation reactions are crucial for the synthesis of various bioactive molecules, including derivatives that can be further elaborated into nucleoside analogues with potential therapeutic applications.
Stereoselective Transformations and Epimerization Studies
The inherent chirality of this compound makes it a valuable starting material for stereoselective synthesis. The rigid bicyclic structure of the acetonide derivative provides a platform for controlled chemical manipulations, allowing for the synthesis of specific stereoisomers of various target molecules.
One notable application is the conversion of this compound into optically active and partially protected inositols. medchemexpress.com This transformation underscores the utility of the lactone acetonide in directing the stereochemical outcome of reactions at its various chiral centers.
While extensive studies specifically detailing the epimerization at the C5 position of this compound are not widely reported, the principles of stereocontrol in related systems are well-established. The stereochemical integrity of the C5 position is crucial for the biological activity of many glucuronic acid derivatives. Any synthetic manipulation must therefore be carefully designed to either retain the desired stereochemistry or to allow for predictable and controlled inversion.
The stereoselectivity of transformations involving this scaffold is often influenced by the choice of reagents and reaction conditions. For instance, the reduction of the lactone carbonyl can proceed with varying degrees of diastereoselectivity depending on the reducing agent and the steric environment of the molecule.
Introduction of Other Protecting Groups onto this compound Scaffold
To achieve regioselective modifications at other positions of the this compound molecule, the introduction of additional orthogonal protecting groups is essential. The free hydroxyl group at the C5 position is a primary site for such modifications.
Commonly employed protecting groups in carbohydrate chemistry, such as acyl and silyl (B83357) ethers, have been successfully introduced onto the D-glucurono-6,3-lactone scaffold. ceon.rs For instance, the synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported, demonstrating the feasibility of selective acylation. ceon.rs
Silyl ethers, prized for their tunable stability and ease of introduction and removal, are particularly valuable in this context. nih.govwikipedia.org A variety of silyl groups can be employed, each offering different levels of steric hindrance and stability towards various reaction conditions.
Table 2: Common Protecting Groups for Hydroxyl Moieties
| Protecting Group Class | Specific Examples | Removal Conditions | Reference |
| Acyl Groups | Acetyl (Ac), Benzoyl (Bz) | Base-mediated hydrolysis | ceon.rslibretexts.org |
| Silyl Ethers | Trimethylsilyl (B98337) (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), tert-Butyldiphenylsilyl (TBDPS), Triisopropylsilyl (TIPS) | Fluoride ion sources (e.g., TBAF), acidic conditions | nih.govwikipedia.orggelest.com |
| Benzyl Ethers | Benzyl (Bn) | Hydrogenolysis | libretexts.org |
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
The efficient and high-yielding synthesis of this compound is crucial for its practical application as a synthetic intermediate. Research efforts have been directed towards optimizing the reaction conditions to improve both the yield and purity of the final product.
A notable advancement in the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone involves the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst in refluxing acetone. ceon.rs This method has been reported to produce the desired acetonide in a high yield of 88% and with high purity, often eliminating the need for extensive purification steps. ceon.rs
The traditional method for acetonide formation often involves treating the diol with a large excess of acetone or a ketone in the presence of an acid catalyst, with the challenge of removing the water formed during the reaction to drive the equilibrium towards the product. ceon.rs The use of CuCl₂·2H₂O offers a milder and more efficient alternative.
Table 3: Comparison of Synthetic Methods for this compound
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Acid Catalysis | H₂SO₄, p-TsOH | Acetone | Variable | Moderate to Good | ceon.rs |
| Copper(II) Chloride | CuCl₂·2H₂O | Acetone | 8 hours | 88% | ceon.rs |
Further process optimization can involve exploring other Lewis acid catalysts, optimizing the reaction temperature and time, and developing efficient work-up and purification procedures. The goal is to establish a robust and scalable process for the production of this compound, thereby facilitating its broader use in synthetic chemistry.
Chemical Reactivity and Transformation Studies of D Glucurono 6,3 Lactone Acetonide
Reactivity of the Lactone Moiety
The γ-lactone ring in D-Glucurono-6,3-lactone acetonide is a key functional group that governs a significant portion of its chemical behavior. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to ring-opening reactions.
Nucleophilic Additions and Ring-Opening Reactions of the Lactone
The lactone moiety of this compound readily undergoes nucleophilic attack at the carbonyl carbon. This reaction typically proceeds through a nucleophilic acyl substitution mechanism, resulting in the cleavage of the ester bond and opening of the lactone ring. The presence of a highly electron-deficient sp2-hybridized carbon in the carbonyl group facilitates the formation of a stable tetrahedral intermediate upon nucleophilic attack. researchgate.net
A notable example of this reactivity is the aminolysis of the lactone. Treatment of 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides with ammonia (B1221849) leads to the formation of novel furano-glucuronamides. In this reaction, ammonia acts as the nucleophile, attacking the carbonyl carbon of the lactone and subsequently leading to the opening of the ring to form the corresponding amide.
| Nucleophile | Product | Reaction Type |
| Ammonia (NH₃) | Furano-glucuronamide | Nucleophilic Acyl Substitution |
| Amines (R-NH₂) | N-substituted Furano-glucuronamides | Nucleophilic Acyl Substitution |
It has been observed that "hard" nucleophiles, such as ammonia and methoxide, preferentially attack the carbonyl carbon, leading to acyl-oxygen cleavage. stackexchange.com Conversely, the reaction pathway can sometimes be influenced by the reaction conditions. For instance, in some cases of lactone ring-opening with ammonia, altering the solvent can change the ratio of amide to amine products. stackexchange.com
Hydrolysis Pathways of the Lactone Ring in this compound
The lactone ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic catalysis, to yield the corresponding glucuronic acid derivative.
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group leads to the ring-opened carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, with the ring-oxygen acting as a leaving group, to form the carboxylate salt of the ring-opened product. Subsequent acidification yields the free carboxylic acid.
Enzymatic Hydrolysis: The hydrolysis of glucuronolactone (B27817) can also be catalyzed by enzymes. Studies on D-glucuronolactone have shown that rat liver contains an enzyme capable of catalyzing its hydrolysis to glucuronic acid. researchgate.netnih.gov The enzymatic hydrolysis of glucuronolactone in liver homogenates has been observed to follow first-order kinetics. researchgate.net While this research was not performed on the acetonide derivative specifically, it suggests a potential pathway for its biological transformation. The extent of enzymatic hydrolysis can be influenced by factors such as the source of the enzyme, enzyme activity, incubation time, and pH. nih.gov
Reactions Involving Free Hydroxyl Groups of this compound
The presence of a free hydroxyl group at the C-5 position of this compound allows for a variety of chemical modifications, including acylation and etherification. These reactions are essential for the synthesis of more complex derivatives.
Selective acylation of the hydroxyl groups can be achieved using various acylating agents. For instance, the acetylation of 1,2-O-isopropylidene-α-D-glucofuranose, a closely related precursor, can be performed to yield 3,5,6-tri-O-acyl derivatives. hacettepe.edu.tr In the case of this compound, the free hydroxyl group can be acetylated or benzoylated in high yields. ceon.rs
| Reagent | Product | Reaction Type | Yield |
| Acetic Anhydride (B1165640)/Pyridine (B92270) | 5-O-acetyl-D-Glucurono-6,3-lactone acetonide | Acetylation | Quantitative |
| Benzoyl Chloride/Pyridine | 5-O-benzoyl-D-Glucurono-6,3-lactone acetonide | Benzoylation | High |
Etherification of the free hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the corresponding ether. youtube.comyoutube.com
Cleavage and Regeneration of the Acetonide Protecting Group
The isopropylidene (acetonide) group protecting the 1,2-diol of this compound is a key feature that allows for selective reactions at other positions of the molecule. The stability of this group and the ability to remove it under specific conditions are crucial for its utility in multi-step synthesis.
The cleavage of the acetonide group is typically achieved under acidic conditions. organicchemistrytutor.com Various reagents and methods have been developed for the deprotection of acetonides in carbohydrates, with a focus on achieving high selectivity and yield, especially in the presence of other acid-labile functional groups. organic-chemistry.orgtandfonline.com Mild and selective cleavage of primary acetonides can be achieved using silica-supported polyphosphoric acid, affording the corresponding diols in good to excellent yields. researchgate.net Other reported reagents for acetonide deprotection include aqueous acetic acid, sulfuric acid in methanol, and various Lewis acids. tandfonline.comnih.gov
| Reagent/Method | Conditions | Substrate Type |
| Indium trichloride (B1173362) in acetonitrile-water | Mild | Carbohydrate derivatives with other acid-labile groups |
| Silica supported polyphosphoric acid (PPA-SiO₂) | CH₃CN, 55 °C, 30 min | Carbohydrate substrates |
| 40% Acetic Acid | 70 °C, 55 min | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose |
The regeneration of the acetonide group is typically performed by treating the diol with acetone (B3395972) or a related ketone in the presence of an acid catalyst or a Lewis acid. ceon.rs For example, 1,2-isopropylidene-D-glucurono-6,3-lactone can be synthesized in high yield by treating D-glucurono-6,3-lactone with acetone and copper(II) chloride dihydrate. ceon.rs
Investigation of Rearrangement Reactions and Formation of Side Products
Under certain reaction conditions, this compound and its derivatives can undergo rearrangement reactions or lead to the formation of unexpected side products. A characteristic reaction of glucuronic acid derivatives is the base-catalyzed elimination of a substituent at the C-4 position to form a Δ⁴,⁵-pyranose derivative. atamanchemicals.com
During glycosylation reactions with glucuronic acid derivatives, the formation of orthoester by-products can occur. This is explained by the competitive nucleophilic attack of the alcohol's oxygen atom on two possible electrophilic sites of an oxocarbenium ion intermediate. nih.gov Additionally, in the synthesis of certain derivatives, competitive N-benzylation or reclosure to the lactone have been observed as competing processes.
Mechanistic Elucidation of Key Synthetic Transformations Involving this compound
The key synthetic transformations of this compound are governed by well-established reaction mechanisms.
The ring-opening of the lactone by nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the endocyclic C-O bond, resulting in the ring-opened product. acs.org In acidic media, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by a weaker nucleophile like water. rsc.org
The cleavage of the acetonide group occurs through an acid-catalyzed hydrolysis mechanism. The reaction begins with the protonation of one of the acetal (B89532) oxygens, converting it into a good leaving group (an alcohol). The other acetal oxygen then uses a lone pair to form a double bond with the carbon, expelling the protonated oxygen. The resulting oxonium ion is then attacked by water. A series of proton transfers and a second departure of an alcohol molecule ultimately lead to the diol and a ketone (acetone in this case). chemistrysteps.comyoutube.com The entire process is a sequence of proton transfers, nucleophilic attacks, and leaving group dissociations. organicchemistrytutor.com
D Glucurono 6,3 Lactone Acetonide As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Modified Sugars and Oligosaccharides from D-Glucurono-6,3-lactone Acetonide
This compound serves as a key precursor in the synthesis of a variety of modified sugars and oligosaccharides. Its inherent chirality and functional group arrangement allow for precise chemical transformations. For instance, the lactone ring can be selectively opened to yield glucuronic acid derivatives, which are fundamental components of glycosaminoglycans. chemimpex.com
The synthesis of D-glucurono-6,3-lactone itself can be achieved from readily available α-D-glucose. ceon.rs A common method involves the transformation of α-D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective deprotection to 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs Subsequent oxidation and acidification lead to the formation of the desired 1,2-O-isopropylidene-D-glucurono-6,3-lactone. ceon.rs
Researchers have also developed efficient methods for the synthesis of this starting material. One such method reports the treatment of D-glucurono-6,3-lactone with acetone (B3395972) and copper(II) chloride dihydrate, resulting in a high yield of the acetonide derivative. ceon.rs This protected lactone is a crucial intermediate for further synthetic elaborations.
Furthermore, D-glucurono-6,3-lactone derivatives have been utilized in the synthesis of branched trisaccharides, which are reported as hydrolysis products of blood-group substances. This highlights the importance of this scaffold in creating complex carbohydrate structures with biological relevance.
Preparation of Imino Sugars and Related Analogues
Imino sugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom, are potent glycosidase inhibitors with significant therapeutic potential. While direct synthesis from this compound is not extensively documented in the provided results, the structural features of the lactone make it a plausible starting point for the synthesis of imino sugar precursors. The ability to introduce nitrogen-containing functionalities after selective modifications of the lactone ring is a key strategic consideration.
The synthesis of novel iminosugars often starts from natural amino acids like L-serine and L-alanine, which can be transformed into piperidine-based structures. nih.gov These methods involve multi-step sequences including protection, coupling, and ring-closing metathesis. nih.gov The structural motifs present in this compound could potentially be adapted to enter such synthetic pathways, for example, by converting the lactone to a suitable amino alcohol precursor. The synthesis of labystegines, a class of nortropane-type iminosugars, has been achieved from sugar-derived cyclic nitrones, demonstrating the utility of carbohydrate-based starting materials in this field. nih.gov
Construction of Sugar Amino Acids and Peptide Conjugates
Sugar amino acids are hybrid molecules that combine the structural features of carbohydrates and amino acids. They are of great interest in medicinal chemistry and for the development of novel peptidomimetics. D-glucurono-6,3-lactone is a precursor for the synthesis of various amino acids, amino esters, and amino alcohols. google.com
The lactone ring of glucurono-6,1-lactone, a related derivative, can be readily opened by amines to form glucuronamides. researchgate.net This reaction has been employed to conjugate glucuronic acid with amino acids, yielding glycoconjugates. researchgate.net This approach allows for the incorporation of a sugar moiety into a peptide backbone, potentially influencing its conformation, stability, and biological activity. The synthesis of glycoconjugates of peptidic fragments of arenastatin A, a cytotoxic depsipeptide, has been accomplished using a glucurono-6,1-lactone derivative. researchgate.net
| Precursor | Reagent | Product | Application |
| D-Glucaro-6,3-lactone | Alcohol | D-Glucaro-6,3-lactone monoester | Synthesis of amino acids, amino esters, and amino alcohols |
| Glucopyranurono-6,1-lactone | Amines (including amino acids) | Glucuronamides, Glycoconjugates | Preparation of peptide conjugates, disaccharide analogues |
Utility in Nucleoside and Isonucleoside Synthesis
Glucuronolactones have been successfully employed as precursors for the synthesis of N9 and N7 purine (B94841) nucleosides containing glucuronic acid derivatives. hmdb.ca Acetylated N-benzylglucofuran- and glucopyranuronamides, synthesized in a few steps from glucofuranurono-6,3-lactone, can be converted into the corresponding furanosyl and pyranosyl uronamide-based nucleosides. hmdb.ca This is achieved through N-glycosylation with a silylated purine base in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate. hmdb.ca
Furthermore, a triacetylated bicyclic lactone derivative can be directly coupled with a nucleobase to afford bicyclic N9,N7 nucleosides. hmdb.ca These synthetic strategies demonstrate the utility of this compound as a chiral scaffold for the construction of modified nucleosides, which are an important class of antiviral and anticancer agents.
Precursor to Optically Active Inositols and Related Cyclitols
This compound is a valuable starting material for the synthesis of optically active and partially protected inositols. medchemexpress.com Inositols and their phosphorylated derivatives are crucial second messengers in cellular signaling pathways. The rigid framework of the lactone allows for stereocontrolled introduction of hydroxyl groups and other functionalities to construct the cyclohexane (B81311) ring of inositols.
Cyclitols, which are cyclic polyols, are another class of compounds accessible from this compound. These compounds exhibit a wide range of biological activities and can serve as building blocks for the synthesis of other complex natural products. The synthesis of cyclitol derivatives often involves the transformation of sugars into carbocyclic structures.
Application in the Total Synthesis of Natural Products and Diverse Bioactive Compounds
The utility of this compound extends to the total synthesis of natural products and other bioactive molecules. Its role as a chiral building block allows for the efficient and stereoselective construction of complex molecular architectures. For example, D-glucuronic acid lactone can be used as a starting reagent in the synthesis of the anti-inflammatory agent ML-3000. medchemexpress.com
The synthesis of glycosaminoglycans and other bioactive molecules often relies on intermediates derived from this compound. chemimpex.com Its ability to serve as a precursor to a wide range of functionalized carbohydrates makes it a cornerstone in the synthesis of many biologically active compounds.
| Starting Material | Target Compound Class | Example of Application |
| D-Glucurono-6,3-lactone | Modified Sugars | Synthesis of branched trisaccharides |
| D-Glucurono-6,3-lactone | Nucleosides | Synthesis of N9 and N7 purine nucleosides |
| D-Glucurono-6,3-lactone | Inositols | Preparation of optically active inositols |
| D-Glucurono-6,3-lactone | Bioactive Compounds | Synthesis of the anti-inflammatory agent ML-3000 |
Design and Synthesis of Glycoconjugates for Targeted Molecular Recognition Studies
Glycoconjugates, which are molecules containing a carbohydrate moiety linked to another chemical species, play a critical role in molecular recognition events at the cellular level. The design and synthesis of specific glycoconjugates are essential for studying these interactions. D-glucurono-6,3-lactone and its derivatives are valuable precursors for creating such molecules.
The synthesis of glycoconjugates containing glucuronic acid is important for studying their interactions with enzymes and receptors. For example, the preparation of glucuronide conjugates of various compounds is crucial for understanding their metabolism and detoxification pathways in the body. hmdb.ca The ability to selectively modify the glucuronic acid scaffold derived from this compound allows for the creation of a diverse library of glycoconjugates for screening and molecular recognition studies. The design of iminosugar-based inhibitors for intestinal α-glucosidases, for instance, relies on understanding the specific binding interactions, which can be probed using synthetic analogues. nih.gov
Structural Elucidation and Advanced Analytical Characterization of D Glucurono 6,3 Lactone Acetonide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of D-Glucurono-6,3-lactone acetonide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants are indicative of the rigid bicyclic structure. For instance, in a 400 MHz spectrum in CDCl₃, characteristic signals can be assigned to the protons of the lactone and furanose rings, as well as the methyl groups of the acetonide protecting group. chemicalbook.com The coupling constants (J values) between adjacent protons provide critical information about their dihedral angles, which helps in defining the stereochemistry of the molecule. chemicalbook.com For example, a J(A,D) value of 3.7 Hz has been reported, which is crucial for assigning the relative configuration of the protons. chemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded carbon and proton atoms. These methods are essential for confirming the connectivity within the complex ring system of this compound. chemicalbook.com
The conformation of D-glucofuranosidurono-6,3-lactones in solution can be studied using NMR. ug.edu.pl Due to the fused bicyclic structure, the furanose ring is conformationally restricted. ug.edu.pl The ¹H NMR spectra of these lactones often display characteristic patterns, such as two singlets for H1 and H2, two doublets for H3 and H5, and a doublet of doublets for H4, which can indicate a specific conformation like the ¹T₂-like form. ug.edu.pl
Table 1: Representative ¹H NMR Data for this compound in CDCl₃ chemicalbook.com
| Assignment | Shift (ppm) | Multiplicity | J (Hz) |
| A | 6.007 | d | J(A,D) = 3.7 |
| B | 4.958 | d | J(B,C) = 2.8 |
| C | 4.852 | d | J(B,C) = 2.8 |
| D | 4.832 | d | J(A,D) = 3.7 |
| E | 4.571 | dd | J(B,E) = 4.4, J(E,F) = 8.9 |
| F | 3.40 | d | J(E,F) = 8.9 |
| G¹ | 1.528 | s | |
| J¹ | 1.355 | s | |
| ¹ Assigned by H-H and C-H COSY |
Mass Spectrometry Techniques (e.g., MALDI-TOF, LC-MS/MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound. The molecular weight of this compound is 216.19 g/mol , corresponding to the molecular formula C₉H₁₂O₆. nih.govnih.gov High-resolution mass spectrometry can provide a highly accurate monoisotopic mass of 216.06338810 Da. nih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive method for analyzing D-glucuronolactone and its derivatives. foodhygiene.or.kr In LC-MS/MS, the precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic pattern of product ions. This technique is valuable for both identification and quantification. For instance, in the analysis of glucuronolactone (B27817), a precursor ion [M-H]⁻ at m/z 175.024812 can be fragmented to yield product ions that are specific to its structure. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) has been successfully employed for the analysis of glucuronolactone in complex matrices. foodhygiene.or.kr The choice of mobile phase pH can significantly influence the ionization efficiency and retention time. A basic mobile phase (pH 9) has been shown to provide a high ESI-MS response in negative ionization mode for glucuronolactone. foodhygiene.or.kr
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₂O₆ | nih.govnih.gov |
| Molecular Weight | 216.19 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 216.06338810 Da | nih.govnih.gov |
| PubChem CID | 7577574 | nih.gov |
X-ray Crystallography for Absolute Configuration and Conformation Determination
X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated.
Spectroscopic Analysis of Conformational Dynamics and Chirality
The conformational dynamics and chirality of this compound can be investigated using various spectroscopic techniques. The rigid, fused bicyclic system of the molecule significantly restricts its conformational freedom compared to its open-chain or monocyclic precursors. ug.edu.pl
NMR spectroscopy, as discussed earlier, provides insights into the preferred conformation in solution through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. ug.edu.pl The furanose ring in such fused systems is often forced into a specific envelope or twist conformation. ug.edu.pl
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used method. For the analysis of the related compound, D-glucuronic acid and its lactone, a column designed for organic acid analysis, such as the RSpak KC-811, can be employed. shodex.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.
Gas Chromatography (GC) can also be used, particularly for assessing the purity of volatile derivatives. A purity of >98.0% as determined by GC has been reported for some commercial samples of this compound. thermofisher.com
For the analysis of the parent compound, glucuronolactone, in complex samples like beverages, a validated HILIC-ESI-MS/MS method has been developed. foodhygiene.or.kr This method demonstrated good linearity, with a limit of detection (LOD) of 6 ng/mL and a limit of quantitation (LOQ) of 20 ng/mL, showcasing the sensitivity and robustness of modern chromatographic methods. foodhygiene.or.kr
Table 3: Chromatographic Purity and Method Parameters
| Technique | Purity/Parameter | Value | Source |
| Gas Chromatography (GC) | Assay | > 98.0% | thermofisher.com |
| HILIC-ESI-MS/MS (for Glucuronolactone) | Limit of Detection (LOD) | 6 ng/mL | foodhygiene.or.kr |
| HILIC-ESI-MS/MS (for Glucuronolactone) | Limit of Quantitation (LOQ) | 20 ng/mL | foodhygiene.or.kr |
| HILIC-ESI-MS/MS (for Glucuronolactone) | Recovery | 96.3% - 99.2% | foodhygiene.or.kr |
Theoretical and Computational Investigations of this compound
The study of this compound, a significant derivative of D-glucuronic acid, has increasingly utilized theoretical and computational methods to elucidate its structural and reactive properties. These in silico approaches provide valuable insights at an atomic level, complementing experimental data and guiding further research into the applications of this versatile compound.
Molecular Level Biological Interaction Studies of D Glucurono 6,3 Lactone Acetonide and Its Derivatives Non Clinical Focus
Enzymatic Substrate Recognition and Metabolic Transformations (in vitro models)
In vitro studies are crucial for elucidating the metabolic pathways and enzymatic transformations of D-Glucurono-6,3-lactone and its derivatives. These studies provide a controlled environment to understand how specific enzymes recognize and modify these compounds.
D-Glucuronolactone can be metabolized by dehydrogenase enzymes found in liver extracts. For instance, in human liver extracts, D-Glucuronolactone is converted into D-glucaro-(1→4)-lactone, a known inhibitor of β-glucuronidase. nih.gov This transformation is believed to proceed through a D-glucaro-(1→4)-(6→3)-dilactone intermediate. nih.gov Interestingly, similar experiments using mouse liver extracts primarily yielded D-glucaric acid or a lactone that did not inhibit β-glucuronidase. nih.gov
Furthermore, in vitro metabolic engineering approaches have utilized glucuronate, a related compound, to produce α-ketoglutarate through an enzymatic cascade. nih.gov This process involves a series of enzymatic reactions, including oxidation and decarboxylation, highlighting the potential for directed enzymatic synthesis using glucuronic acid pathway enzymes. nih.gov The study of such cascades requires detailed kinetic analysis of each enzyme and an understanding of substrate and product inhibition to optimize the reaction conditions. nih.gov
The acetonide derivative, D-Glucurono-6,3-lactone acetonide, is often used as a protected starting material in chemical syntheses to achieve specific molecular targets. cymitquimica.comresearchgate.net Its enzymatic transformations are less about direct metabolism and more about its use as a building block for creating substrates for other enzymes. For example, it can be converted into optically active and partially protected inositols, which are important in cellular signaling pathways. medchemexpress.com
The following table summarizes the key enzymatic transformations of D-Glucuronolactone in different in vitro models:
| Starting Compound | In Vitro Model | Key Enzyme(s) | Primary Product(s) |
| D-Glucuronolactone | Human Liver Extract | Dehydrogenase | D-Glucaro-(1→4)-lactone |
| D-Glucuronolactone | Mouse Liver Extract | Dehydrogenase | D-Glucaric acid or non-inhibitory lactone |
| Glucuronate | In vitro enzymatic cascade | Uronic acid oxidative pathway enzymes | α-Ketoglutarate |
Modulation of Enzyme Activity by this compound Derivatives
Derivatives of D-Glucurono-6,3-lactone have been extensively studied as modulators of various enzyme activities. Their structural similarity to natural substrates allows them to interact with the active sites of enzymes, leading to either inhibition or, in some cases, activation.
While direct studies on this compound as a cholinesterase inhibitor are not prevalent, the broader class of glucuronic acid derivatives has been explored for this purpose. The general mechanism of cholinesterase inhibition involves the binding of the inhibitor to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine. Research in this area often focuses on synthesizing novel derivatives and evaluating their inhibitory potency (IC50 values) and mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
The inhibition of β-glucuronidase is a well-documented activity of D-glucuronolactone and its metabolites. hmdb.ca β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates, a process known as deglucuronidation. nih.gov This enzyme is significant because it can reactivate detoxified drugs and other xenobiotics in the body. nih.govsigmaaldrich.com
The liver conjugates toxic substances with glucuronic acid to form water-soluble glucuronides that can be excreted in the urine. hmdb.cawikipedia.org However, β-glucuronidase can reverse this process. hmdb.ca D-Glucuronolactone itself is thought to inhibit β-glucuronidase, which would lead to an increase in blood-glucuronide levels and enhanced detoxification. hmdb.ca The active inhibitor is actually a metabolite, D-saccharic acid-1,4-lactone (saccharolactone). nih.gov
The mechanism of β-glucuronidase involves a double displacement reaction that retains the stereochemical configuration of the substrate. nih.gov The catalytic cycle involves two key glutamic acid residues in the active site. nih.gov Inhibitors like saccharolactone are thought to mimic the transition state of the substrate, binding tightly to the active site and preventing the catalytic cycle from proceeding. nih.gov
The inhibitory activity of various compounds against β-glucuronidase is often quantified by their IC50 values. The following table provides examples of β-glucuronidase inhibitors and their reported potencies.
| Inhibitor | Enzyme Source | IC50/Ki Value |
| D-Saccharic acid-1,4-lactone | Not Specified | Potent inhibitor |
| Inhibitor R1 | E. coli β-glucuronidase | Ki = 1.9 µM |
| Inhibitor R3 | E. coli β-glucuronidase | Ki = 0.61 µM |
Phosphoglucomutase is an enzyme that catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate, a key step in carbohydrate metabolism. While there is limited specific research on the direct inhibition of phosphoglucomutase by this compound, the structural similarity of glucuronic acid derivatives to the enzyme's natural substrate suggests potential for interaction. Studies in this area would likely involve synthesizing derivatives of D-Glucurono-6,3-lactone and testing their ability to inhibit phosphoglucomutase in vitro. The mechanism of inhibition would be investigated through kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Interaction with Nucleic Acids (e.g., DNA Binding Studies of Glucuronic Acid Conjugates)
The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of new therapeutic agents. nih.gov Glucuronic acid conjugates have been designed as potential DNA intercalators. nih.gov
In one study, a series of novel potential DNA bis-intercalators were synthesized by linking two glucuronic acid molecules with ethylenediamine (B42938) and coupling various chromophores (quinoline, acridine (B1665455), indole, and purine) at the C-1 position. nih.gov The ability of these compounds to bind to calf thymus DNA (CT-DNA) was investigated using UV-absorption and fluorescence spectroscopy. nih.gov The results indicated that all the synthesized compounds could interact with CT-DNA. nih.gov The acridine derivative, in particular, showed the strongest binding affinity. nih.gov
Molecular docking studies are often employed to predict the binding modes of these compounds with DNA. nih.gov These computational methods can provide insights into whether a molecule binds to the major or minor groove of DNA or intercalates between the base pairs. nih.gov The binding affinity is often expressed as a free energy of binding (ΔG), with more negative values indicating stronger binding. nih.gov
The following table summarizes the findings of a study on the DNA binding of glucuronic acid-based bis-intercalators:
| Compound | Chromophore | DNA Binding | Relative Binding Strength |
| Derivative 1 | Quinoline | Yes | Moderate |
| Derivative 2 | Acridine | Yes | Highest |
| Derivative 3 | Indole | Yes | Moderate |
| Derivative 4 | Purine (B94841) | Yes | Moderate |
Role in In Vitro Biochemical Assays and Probe Development
This compound and its derivatives are valuable reagents in various biochemical assays. chemimpex.commedchemexpress.com They serve as starting materials for the synthesis of enzyme substrates and inhibitors, which are essential tools for studying enzyme kinetics and mechanisms. medchemexpress.comscbt.com
For example, the chromogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) is used to detect the presence of Escherichia coli, which produces β-glucuronidase. wikipedia.org The synthesis of such probes can originate from derivatives of glucuronic acid.
Furthermore, the development of fluorescently labeled or biotinylated derivatives of D-Glucurono-6,3-lactone can create probes for studying carbohydrate-binding proteins (lectins) or for visualizing the localization of specific enzymes within cells. The acetonide group provides a convenient handle for chemical modification to attach such reporter groups. cymitquimica.com
The versatility of this compound in synthesis also extends to its use in creating complex carbohydrate structures for studying protein-carbohydrate interactions, which are fundamental to many biological processes, including cell recognition and signaling. mdpi.commdpi.com
Future Research Directions and Emerging Applications in Academic Chemistry
Development of Sustainable and Green Synthetic Routes for D-Glucurono-6,3-lactone Acetonide
Future research is increasingly focused on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant chemical waste. Green chemistry approaches aim to mitigate these issues through several key strategies:
Biocatalysis: The use of enzymes to catalyze specific reactions offers a promising green alternative. Enzymes operate under mild conditions (neutral pH, room temperature) and exhibit high selectivity, reducing the need for protecting groups and minimizing by-product formation. Research in this area could explore the use of specific hydrolases or oxidoreductases for the key transformations in the synthesis of the target molecule.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. They allow for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. The integration of flow chemistry with other green technologies, such as immobilized catalysts, could lead to highly efficient and sustainable production processes.
Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, is a key aspect of sustainable chemistry. Research into the solubility and reactivity of this compound and its precursors in these alternative media is crucial for developing greener synthetic protocols.
Exploration of Novel Reaction Chemistries and Derivatization Patterns
The chemical versatility of this compound allows for a wide range of derivatization strategies, opening up avenues for the synthesis of novel compounds with diverse functionalities. chemicalbook.com
Lactone Ring-Opening: The lactone moiety is susceptible to nucleophilic attack, providing a convenient handle for introducing a variety of functional groups. Ring-opening with different nucleophiles can lead to the formation of amides, esters, and other derivatives with potential applications in medicinal chemistry and materials science.
Modification of the Acetonide Group: While the acetonide group serves as a protecting group, its selective removal or modification can provide access to further derivatization at the 1- and 2-positions of the glucuronic acid backbone. This allows for the synthesis of complex carbohydrate structures and glycoconjugates.
Conversion to Inositols: this compound can be converted into optically active and partially protected inositols. medchemexpress.commedchemexpress.commedchemexpress.com These are important signaling molecules in biological systems and their synthetic analogues are valuable tools for studying cellular processes.
A notable recent development is the use of this compound in light-promoted bioorthogonal multifunctionalized molecular recombination (LBMR) reactions. researchgate.net In these reactions, substrates with glycoside and sugar substituents, including this compound, have been successfully transformed into their corresponding products in moderate yields. researchgate.net This highlights the potential for this compound in developing new bioorthogonal chemical tools for in vitro and in vivo studies. researchgate.net
Rational Design of this compound Derivatives with Tunable Molecular Recognition Properties
The rigid scaffold of this compound makes it an excellent starting point for the design of molecules with specific molecular recognition properties. By strategically introducing functional groups, it is possible to create derivatives that can selectively bind to target molecules such as proteins, nucleic acids, or other small molecules.
Host-Guest Chemistry: The concave shape of the bicyclic system can be exploited to create host molecules that can encapsulate guest molecules. The introduction of specific binding motifs, such as hydrogen bond donors and acceptors or aromatic stacking units, can enhance the binding affinity and selectivity.
Development of Biosensors: Derivatives of this compound can be functionalized with reporter groups, such as fluorescent dyes or electrochemical probes. Upon binding to a target analyte, a change in the reporter signal can be observed, forming the basis of a biosensor.
Chiral Recognition: The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of chiral selectors for chromatography or as chiral ligands in asymmetric catalysis.
Integration with High-Throughput Screening Methodologies for Chemical Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity or chemical property. medchemexpress.com The development of efficient synthetic routes to a diverse range of this compound derivatives is crucial for their integration into HTS campaigns.
Combinatorial Chemistry: By combining a set of building blocks in a systematic manner, it is possible to generate large libraries of related compounds. The application of combinatorial chemistry to the derivatization of this compound can rapidly produce a diverse collection of molecules for screening.
DNA-Encoded Libraries: This technology involves the synthesis of large libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the simultaneous screening of millions of compounds against a biological target. The development of synthetic methods to incorporate this compound derivatives into DNA-encoded libraries would significantly expand their potential in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing D-Glucurono-6,3-lactone acetonide derivatives with selective hydroxyl protections?
- Methodological Answer : The synthesis involves protecting specific hydroxyl groups (O5 or O3) using silyl or benzyl groups. For O5 protection, 5-O-TBDMS or 5-O-PMB groups are introduced under acidic conditions, while O3 protection requires careful control to avoid silyl migration from O5. Ammonia treatment converts lactones to carboxamides, but O3-benzylation of O5-protected intermediates may lead to side reactions like N-benzylation or lactone reclosure. X-ray crystallography confirms structural integrity, as seen in 5-O-silyl-protected derivatives .
Q. Which analytical techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving absolute configurations, as demonstrated for benzylidene acetals derived from D-glucuronolactone . Titration assays (e.g., %CO₂ analysis) validate purity, with system suitability requiring 98.95–101.06% accuracy using standard lactone . Additional methods include specific rotation measurements ([α]D²⁰: +17.5° to +19.5° in water) and solubility profiling (e.g., 269 g/L in water) .
Q. How is this compound applied in glycosaminoglycan (GAG) precursor synthesis?
- Methodological Answer : The compound serves as a starting material for synthesizing biotinylated acceptors of the GAG linkage region. For example, it is coupled with D-galactose to study sulfation patterns in chondroitin sulfate (CS) and heparan sulfate (HS) chains. Enzymatic assays using carbazole quantify glucuronic acid content, with D-glucurono-6,3-lactone as a standard .
Q. What role does this compound play in metabolic studies related to bone collagen biosynthesis?
- Methodological Answer : Metabonomics studies link D-glucurono-6,3-lactone to ascorbate synthesis, which is critical for collagen hydroxylation. Urinary levels of the lactone inversely correlate with ascorbic acid in calcium-deficient models, indicating disrupted collagen metabolism. Analytical methods like LC-MS track these metabolites in biological matrices .
Advanced Research Questions
Q. How can competing processes like silyl migration or N-benzylation be minimized during O3 functionalization of O5-protected intermediates?
- Methodological Answer : Silyl migration from O5 to O3 occurs due to steric hindrance on the β-face of the furanoside. Using 5-O-PMB protection instead of TBDMS avoids migration, as PMB groups are less prone to rearrangement. Competitive N-benzylation is suppressed by optimizing reaction stoichiometry and temperature, favoring O3-benzylation over nucleophilic attack on the amide .
Q. What strategies enable large-scale synthesis of enantiomerically pure intermediates from this compound?
- Methodological Answer : Multi-step protocols start with azide reduction and carbamation of vicinal aminodiols. For example, 5-azido-5-deoxy-1,2-di-O-isopropylidene-α-D-glucofuranose is converted to cyclic carbamates in 64% yield over four steps. Acetonide deprotection with aqueous TFA followed by acetylation yields enantiopure intermediates for bioactive targets like TLR4 agonists .
Q. How does the absolute configuration of benzylidene acetals influence their utility in asymmetric synthesis?
- Methodological Answer : The 1,2(S)-configuration of benzylidene acetals, confirmed via X-ray crystallography, directs stereochemical outcomes in sugar and imino-sugar synthesis. These acetals are superior to acetonides in hydrogenation-sensitive reactions, enabling selective deprotection without acidic conditions. NMR and crystallographic data guide their use in chiral metal–macrocycle frameworks .
Q. What challenges arise in quantifying D-glucurono-6,3-lactone in biological systems, and how are they resolved?
- Methodological Answer : Matrix interference in urine or tissue samples complicates quantification. Solid-phase extraction (SPE) and derivatization with resorufin via Koenigs–Knorr reactions enhance detection limits. ES-MS and carbazole assays improve specificity, with validation against certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
